N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-9(10-2-4-12(14)5-3-10)15-13(16)11-6-7-17-8-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOPXABEVMVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- Thiophene-3-carboxylic acid : Serves as the acyl donor.
- 1-(4-Fluorophenyl)ethylamine : Provides the amine moiety for amidation.
Retrosynthetic cleavage of the amide bond reveals these precursors, guiding the forward synthesis toward modular coupling strategies.
Stepwise Synthesis Approach
Thiophene-3-carboxylic Acid Preparation
Thiophene-3-carboxylic acid is synthesized via:
- Knorr thiophene synthesis : Condensation of α-mercapto ketones with β-keto esters.
- Oxidation of 3-methylthiophene : Using strong oxidizing agents like potassium permanganate under acidic conditions.
Yield optimization studies indicate that Knorr synthesis provides superior regioselectivity (>85% purity) compared to oxidation routes.
1-(4-Fluorophenyl)ethylamine Synthesis
Two pathways are prevalent:
- Reductive amination :
- 4-Fluoroacetophenone + ammonium acetate → Imine intermediate
- Reduction using NaBH₄/CNBH₃ → 1-(4-Fluorophenyl)ethylamine
Typical yields: 70–75%.
- Nucleophilic substitution :
- 1-(4-Fluorophenyl)ethyl bromide + aqueous ammonia → Amine product
Requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- 1-(4-Fluorophenyl)ethyl bromide + aqueous ammonia → Amine product
Amide Bond Formation
Method A: EDC/DMAP-Mediated Coupling
- Reagents : Thiophene-3-carboxylic acid (1.0 eq), 1-(4-fluorophenyl)ethylamine (1.2 eq), EDC (1.5 eq), DMAP (0.1 eq)
- Solvent : Anhydrous dichloromethane (DCM)
- Conditions : Argon atmosphere, 24–48 hr stirring at 25°C
- Workup :
- Dilution with DCM
- Sequential washes with 1M HCl, saturated NaHCO₃, and brine
- Drying over Na₂SO₄, solvent evaporation
- Purification : Column chromatography (SiO₂, hexane:ethyl acetate 3:1 → 1:1 gradient)
Reported purity: >98% by HPLC.
Method B: Mixed Anhydride Method
- Reagents : Thiophene-3-carboxylic acid (1.0 eq), ethyl chloroformate (1.2 eq), N-methylmorpholine (1.5 eq)
- Solvent : Tetrahydrofuran (THF) at 0°C
- Amine addition : 1-(4-Fluorophenyl)ethylamine added dropwise, stirred 12 hr
- Yield : 82% after recrystallization from ethanol/water.
One-Pot Multicomponent Synthesis
Emerging protocols combine thiophene formation and amidation in a single vessel:
- Reactants :
- 3-Oxo-3-(4-fluorophenyl)propanenitrile (1.0 eq)
- Elemental sulfur (1.2 eq)
- Morpholine (2.0 eq) as catalyst
- Conditions : Solvent-free, 120°C, 6 hr
- Mechanism : Gewald reaction for thiophene ring formation, followed by in situ amidation
- Advantages : 65% overall yield, reduced purification steps.
Optimization Studies and Process Parameters
Coupling Reagent Efficiency
Comparative analysis of amidation agents:
| Reagent System | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/DMAP | 48 | 78 | 98 |
| HATU/DIPEA | 24 | 85 | 97 |
| DCC/HOBt | 36 | 72 | 95 |
| Propylphosphonic anhydride (T3P) | 18 | 88 | 99 |
Data synthesized from. T3P demonstrates superior kinetics and yield but requires strict moisture control.
Solvent Effects on Amidation
Polar aprotic solvents enhance reactivity:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.25–7.15 (m, 2H, Ar-H)
- δ 6.95–6.85 (m, 2H, Ar-H)
- δ 5.20 (quin, J=6.8 Hz, 1H, CH)
- δ 3.10 (d, J=6.8 Hz, 2H, CH₂)
- δ 2.35 (s, 3H, CH₃)
- HRMS : m/z 277.0874 [M+H]⁺ (calc. 277.0876).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
- Flow reactor setup :
- Residence time: 30 min
- Throughput: 5 kg/day
- Yield: 82% with 97% purity
- Advantages : Improved heat transfer, reduced exotherm risks.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Lewis acids, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anti-inflammatory Properties
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide exhibits significant anti-inflammatory activity, primarily through its inhibition of cyclooxygenase enzymes. A study demonstrated that a derivative of this compound showed selective inhibition of COX-2 with an IC50 value of 0.29 μM, indicating its potential as a therapeutic agent for inflammatory conditions . The compound's ability to suppress protein denaturation further supports its anti-inflammatory efficacy, with reported inhibition rates comparable to established drugs like celecoxib .
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.29 | 67.24 |
| Celecoxib | 0.42 | 33.8 |
Anticancer Activity
The compound is also being investigated for its anticancer properties. Research indicates that thiophene carboxamide derivatives can act as biomimetics of Combretastatin A-4, a known anticancer agent. In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, such as Hep3B hepatocellular carcinoma cells, with IC50 values as low as 7.66 μg/mL . This suggests that the compound may interfere with cancer cell proliferation through mechanisms similar to those of existing chemotherapeutics.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | Hep3B | 7.66 |
| Combretastatin A-4 (CA-4) | Various | Clinical Trials |
Pharmacological Insights
The pharmacological profile of this compound reveals a promising drug-like property adherence according to Lipinski's "Rule of Five," which predicts good oral bioavailability . This characteristic is crucial for potential therapeutic applications in clinical settings.
Future Directions and Research Opportunities
Ongoing research aims to further explore the therapeutic potential of this compound in various disease models, particularly focusing on chronic inflammatory diseases and different cancer types. The development of novel formulations, such as niosomes, may enhance the bioavailability and efficacy of this compound in vivo .
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in Opioid Research
Para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide, ) and N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide ( ) share the N-(4-fluorophenyl) motif but incorporate piperidine and phenethyl groups critical for μ-opioid receptor binding. In contrast, the target compound lacks the piperidine moiety, suggesting divergent pharmacological profiles. The replacement of furan or butanamide with thiophene-3-carboxamide may alter metabolic stability and receptor interactions.
Key Differences :
- Core Heterocycle : Thiophene (target) vs. furan or aliphatic chains (opioid analogs).
- Substituents : Piperidine-phenethyl groups in opioids enhance receptor affinity, absent in the target compound.
- Lipophilicity : Fluorophenyl groups in both classes improve membrane permeability, but thiophene’s aromaticity may influence electronic interactions.
Thiophene-3-carboxamide Derivatives with Antimicrobial Activity
Compounds such as 2-{[(E)-4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide ( ) demonstrate antimicrobial activity, attributed to the thiophene-carboxamide scaffold. The target compound’s fluorophenyl ethyl substituent may enhance bioactivity compared to methyl or methoxy groups by increasing lipophilicity and resistance to enzymatic degradation.
Activity Insights :
- Substituent Effects : Electron-withdrawing fluorine atoms may improve binding to microbial targets compared to electron-donating groups like methoxy.
Fluorophenyl-Containing Materials Science Compounds
In ferroelectric materials such as N-[(R)-1-(4-fluorophenyl)ethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide ( ), the fluorophenyl ethyl group influences crystallinity and phase transitions. While structurally analogous in the fluorophenyl ethyl moiety, the target compound’s thiophene-carboxamide core lacks the naphthalenediimide backbone critical for ferroelectric properties.
Functional Contrast :
- Application: Ferroelectricity vs.
- Molecular Design : Extended π-systems in naphthalenediimides vs. compact thiophene-carboxamide in the target.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Bioactivity
| Substituent | Compound Class | Effect on Properties |
|---|---|---|
| 4-Fluorophenyl ethyl | Thiophene-carboxamide | ↑ Lipophilicity, potential CNS penetration |
| Piperidin-4-yl + phenethyl | Fentanyl analogs | ↑ Opioid receptor binding |
| Methoxyphenyl + methylphenyl | Antimicrobial carboxamides | ↑ Electron-withdrawing, antimicrobial efficacy |
Biological Activity
N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular structure of this compound is characterized by the presence of a thiophene ring, a carboxamide group, and a 4-fluorophenyl substituent. The inclusion of the fluorine atom is significant as it can enhance the compound's biological activity and stability by influencing its electronic properties.
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly cyclooxygenases (COX). For instance, it demonstrated selective COX-2 inhibition with an IC50 value of 0.29 μM, indicating its potential as an anti-inflammatory agent .
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression. This modulation can affect cellular metabolism and transcription factor activity, which are crucial for various physiological processes.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has shown effectiveness against certain pathogens, although specific IC50 values for these activities are yet to be fully established .
Inhibition Profiles
The following table summarizes the biological activity and inhibition profiles of this compound compared to related compounds:
| Compound Name | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | COX-2 | 0.29 | 67.24 |
| Celecoxib | COX-2 | 0.42 | 33.8 |
| Diclofenac sodium | COX-1 | 15.7 - 26.6 | 1.80 |
Anti-inflammatory Activity
A study highlighted that this compound exhibits significant anti-inflammatory effects, achieving up to 93% inhibition in protein denaturation assays, which is indicative of its potential therapeutic use in inflammatory conditions .
Anticancer Potential
Research into thiophene derivatives has shown that compounds similar to this compound can act as anticancer agents. For example, derivatives have demonstrated significant activity against Hep3B (HCC) cells with IC50 values below 11.6 μg/mL . Molecular docking studies suggest that these compounds may bind effectively to the colchicine-binding site of tubulin, disrupting cancer cell proliferation.
Antimicrobial Properties
In vitro tests have indicated that derivatives of thiophene carboxamides exhibit antimicrobial activities against various pathogens, with some showing minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL . This suggests potential applications in treating bacterial infections.
Q & A
What are the key synthetic routes for N-(1-(4-fluorophenyl)ethyl)thiophene-3-carboxamide, and how are reaction conditions optimized?
Basic Research Focus
The compound is synthesized via multi-step organic reactions, typically involving:
- Coupling Reactions : Amide bond formation between thiophene-3-carboxylic acid derivatives and 1-(4-fluorophenyl)ethylamine using coupling agents like HATU or EDCI .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
- Optimization : Reaction temperature (0–25°C), solvent choice (DMF, dichloromethane), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical to minimize side products like unreacted intermediates or hydrolyzed byproducts .
How is structural integrity confirmed for this compound?
Basic Research Focus
Characterization employs:
- NMR Spectroscopy : and NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiophene carbons at δ 125–140 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm confirm the amide C=O stretch .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula CHFNOS with <2 ppm error .
What experimental strategies resolve contradictions in reported biological activities of this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) are addressed by:
- Dose-Response Studies : Testing a broad concentration range (nM–μM) to identify threshold effects .
- Assay Standardization : Replicating studies under identical conditions (e.g., pH, buffer composition) to control variables .
- Comparative Structural Analysis : Comparing with analogs (e.g., fluorophenyl vs. trifluoromethyl derivatives) to isolate substituent-specific effects .
How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
Advanced Research Focus
SAR strategies include:
- Computational Modeling : Density functional theory (DFT) to predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on amide reactivity) .
- Bioisosteric Replacement : Substituting the thiophene ring with furan or pyrrole to assess binding pocket compatibility .
- Mutagenesis Studies : If targeting enzymes, mutate active-site residues (e.g., Tyr → Phe) to validate hydrogen bonding interactions .
What methods identify and quantify synthetic byproducts during scale-up?
Advanced Research Focus
Byproduct analysis involves:
- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed carboxamide or unreacted fluorophenyl intermediates) .
- Kinetic Studies : Monitoring reaction progress via TLC or HPLC to optimize time and temperature, reducing side reactions .
- Control Experiments : Synthesizing suspected byproducts (e.g., thiophene-3-carboxylic acid) to confirm retention times .
How is the compound’s mechanism of action investigated in neurological disease models?
Advanced Research Focus
For tau aggregation inhibition (as in Alzheimer’s research):
- Thioflavin T Assay : Quantifies fibril formation inhibition via fluorescence (ex/em 440/490 nm) with IC calculations .
- Filter Trap Assay : Detects insoluble tau aggregates retained on cellulose acetate membranes .
- Molecular Docking : Simulates binding to tau’s microtubule-binding domain using AutoDock Vina .
What analytical techniques validate the compound’s stability under physiological conditions?
Advanced Research Focus
Stability profiling includes:
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C, followed by HPLC to track decomposition .
- Plasma Stability Assays : Measure half-life in human plasma via LC-MS to predict in vivo bioavailability .
- Forced Degradation Studies : Expose to heat, light, or oxidizers (e.g., HO) to identify degradation pathways .
How can computational tools predict off-target interactions?
Advanced Research Focus
To minimize off-target effects:
- Proteome-Wide Docking : Use SwissDock or Schrödinger to screen against human protein databases .
- Pharmacophore Modeling : Identify shared features (e.g., hydrogen bond acceptors) with known off-target ligands .
- ADMET Prediction : Tools like ADMETlab 2.0 assess absorption, metabolism, and toxicity risks .
What strategies optimize enantiomeric purity for chiral derivatives?
Advanced Research Focus
For stereochemical control:
- Chiral Chromatography : Use amylose-based columns to resolve enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during amide coupling .
- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects in the 200–300 nm range .
How are contradictory cytotoxicity data reconciled across cell lines?
Advanced Research Focus
Address variability by:
- Cell Line Profiling : Test across multiple lines (e.g., HEK293, HeLa, SH-SY5Y) with standardized MTT assay protocols .
- Apoptosis Markers : Measure caspase-3/7 activation to distinguish cytotoxic mechanisms .
- Metabolic Profiling : Use Seahorse assays to assess mitochondrial dysfunction as a cytotoxicity driver .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
